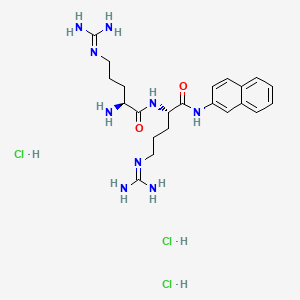

(R)-Lisinopril Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

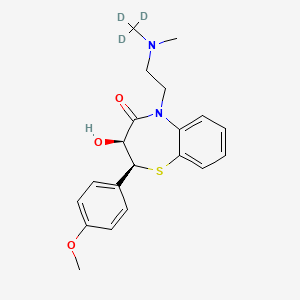

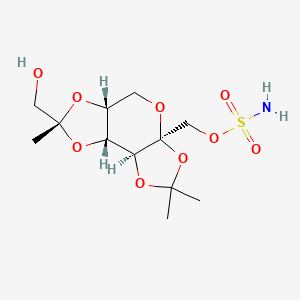

®-Lisinopril Sodium Salt is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure. It is an angiotensin-converting enzyme inhibitor that helps relax blood vessels, making it easier for the heart to pump blood. This compound is the sodium salt form of ®-Lisinopril, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Lisinopril Sodium Salt involves multiple steps, starting with the preparation of the key intermediate, ®-Lisinopril. The process typically includes:

Synthesis of ®-Lisinopril: This involves the reaction of ®-2-[(1-carboxy-3-phenylpropyl)amino]propanedioic acid with sodium hydroxide to form the sodium salt.

Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity ®-Lisinopril Sodium Salt.

Industrial Production Methods: In industrial settings, the production of ®-Lisinopril Sodium Salt is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Lisinopril Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ®-Lisinopril and sodium ions.

Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Substitution: The sodium ion can be substituted by other cations in specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Various cationic reagents depending on the desired product.

Major Products Formed:

Hydrolysis: ®-Lisinopril and sodium ions.

Oxidation: Oxidized derivatives of ®-Lisinopril.

Substitution: Different salts of ®-Lisinopril depending on the substituting cation.

Scientific Research Applications

®-Lisinopril Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study angiotensin-converting enzyme inhibitors.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and related cardiovascular conditions.

Industry: Utilized in the formulation of pharmaceutical products due to its stability and solubility.

Mechanism of Action

®-Lisinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, ®-Lisinopril Sodium Salt reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Enalapril Sodium Salt: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.

Captopril Sodium Salt: Known for its rapid onset of action but shorter duration compared to ®-Lisinopril Sodium Salt.

Ramipril Sodium Salt: Offers longer-lasting effects and is often used in chronic hypertension management.

Uniqueness of ®-Lisinopril Sodium Salt: ®-Lisinopril Sodium Salt is unique due to its high solubility and stability, making it an ideal choice for oral administration. Its prolonged duration of action and favorable pharmacokinetic profile also contribute to its widespread use in clinical settings.

Properties

CAS No. |

1356019-70-9 |

|---|---|

Molecular Formula |

C21H31N3NaO5 |

Molecular Weight |

428.485 |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;sodium |

InChI |

InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18-;/m0./s1 |

InChI Key |

YIQJJOKNXHVFQD-RXQQAGQTSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] |

Synonyms |

(R)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]L-proline Sodium; _x000B_N2-[(1R)-1-Carboxy-3-phenylpropyl)-L-lysyl]L-proline Sodium; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)